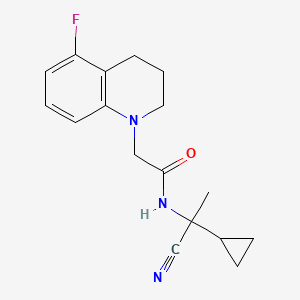
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a unique structural framework that includes a cyano group and a quinoline derivative. Its chemical formula is C15H15F1N3O, and it has a molecular weight of approximately 272.30 g/mol. The presence of the fluorine atom and the cyclopropyl moiety contributes to its pharmacological properties.
Research indicates that this compound may act through multiple biological pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antitumor Efficacy
A series of in vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.9 | Apoptosis induction |
| NCI-H460 (Lung) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 14.5 | Inhibition of kinase activity |
| HeLa (Cervical) | 16.7 | Induction of reactive oxygen species |
These data indicate that the compound has a promising profile as an antitumor agent, particularly against breast and lung cancer cells.
Mechanistic Studies
Further mechanistic investigations revealed that the compound activates apoptotic pathways via the intrinsic pathway, characterized by the release of cytochrome c from mitochondria and subsequent activation of caspases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase 3 activation.
- Case Study 2 : A xenograft model using NCI-H460 cells demonstrated significant tumor regression upon administration of the compound, supporting its potential for clinical application in lung cancer therapy.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-17(11-19,12-7-8-12)20-16(22)10-21-9-3-4-13-14(18)5-2-6-15(13)21/h2,5-6,12H,3-4,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGUWBTOKJSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














